molecular formula C19H26IN3O7 B1672075 Iofolastat (123I) CAS No. 949575-24-0

Iofolastat (123I)

Cat. No.: B1672075
CAS No.: 949575-24-0
M. Wt: 531.3 g/mol
InChI Key: OXUUJYOSVPMNKP-ZANJDRPYSA-N
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Description

Iofolastat I-123 is a radiolabeled compound primarily used in the field of nuclear medicine for imaging purposes. It is a derivative of iodobenzylamine and is specifically designed to target prostate-specific membrane antigen (PSMA), which is highly expressed in prostate cancer cells . This makes Iofolastat I-123 a valuable tool in the diagnosis and management of prostate cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Iofolastat I-123 involves the incorporation of radioactive iodine-123 into a precursor moleculeThe reaction conditions often involve the use of oxidizing agents to facilitate the incorporation of iodine-123 .

Industrial Production Methods: Industrial production of Iofolastat I-123 requires stringent control of reaction conditions to ensure the purity and specific activity of the final product. The process typically involves the following steps:

Chemical Reactions Analysis

Types of Reactions: Iofolastat I-123 primarily undergoes substitution reactions, where the iodine-123 isotope is introduced into the precursor molecule. This is typically achieved through electrophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major product of these reactions is Iofolastat I-123 itself, with high radiochemical purity and specific activity suitable for clinical imaging applications .

Scientific Research Applications

Iofolastat I-123 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Iofolastat I-123 exerts its effects by selectively binding to prostate-specific membrane antigen (PSMA), a transmembrane glycoprotein highly expressed in prostate cancer cells. Upon binding, the radioactive iodine-123 emits gamma rays, which can be detected using single-photon emission computed tomography (SPECT) imaging. This allows for the visualization of PSMA-expressing cells, providing valuable information for the diagnosis and management of prostate cancer .

Properties

CAS No.

949575-24-0

Molecular Formula

C19H26IN3O7

Molecular Weight

531.3 g/mol

IUPAC Name

(2S)-2-[[(1S)-1-carboxy-5-[(4-(123I)iodanylphenyl)methylamino]pentyl]carbamoylamino]pentanedioic acid

InChI

InChI=1S/C19H26IN3O7/c20-13-6-4-12(5-7-13)11-21-10-2-1-3-14(17(26)27)22-19(30)23-15(18(28)29)8-9-16(24)25/h4-7,14-15,21H,1-3,8-11H2,(H,24,25)(H,26,27)(H,28,29)(H2,22,23,30)/t14-,15-/m0/s1/i20-4

InChI Key

OXUUJYOSVPMNKP-ZANJDRPYSA-N

Isomeric SMILES

C1=CC(=CC=C1CNCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)[123I]

SMILES

C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I

Canonical SMILES

C1=CC(=CC=C1CNCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)I

Appearance

Solid powder

949575-24-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(3-(1-carboxy-5-(4-iodobenzylamino)pentyl)ureido)pentanedioic acid
MIP 1072
MIP-1072
MIP1072

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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